molecular formula C11H13NO5 B1313669 Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 74632-03-4

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1313669
CAS No.: 74632-03-4
M. Wt: 239.22 g/mol
InChI Key: GGMYLXLRJKRWQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. A typical procedure includes the reaction of ethyl acetoacetate, ammonium acetate, and an aromatic aldehyde under solvent-free conditions at elevated temperatures . The reaction is catalyzed by magnesium ferrite magnetic nanoparticles, which are efficient and recyclable .

Industrial Production Methods: In industrial settings, the synthesis of dihydropyridine derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as magnesium ferrite magnetic nanoparticles, allows for easy separation and reuse of the catalyst, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its oxo group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives. This oxo group enhances its ability to undergo oxidation and substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYLXLRJKRWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454352
Record name Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74632-03-4
Record name Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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